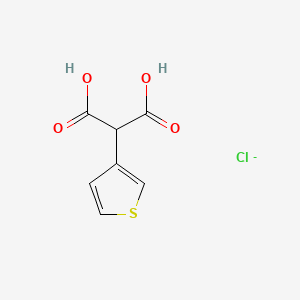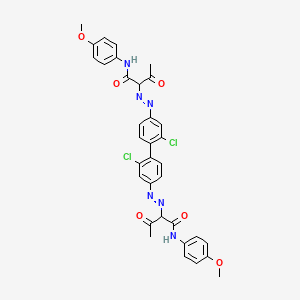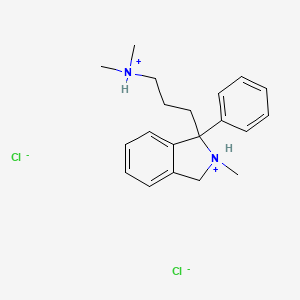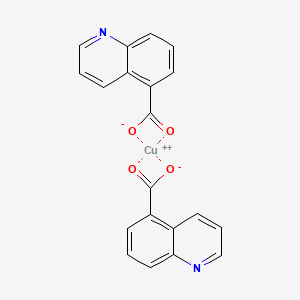
2,2'-Dihydroindigo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Dihydroindigo is a chemical compound that serves as a precursor to indigo, a well-known dye used historically and in modern times for coloring fabrics. This compound is notable for its stability and ease of conversion to indigo through oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2'-Dihydroindigo can be synthesized through various chemical reactions, often involving the reduction of indigo itself. One common method involves the reduction of indigo using reducing agents such as sodium dithionite (Na2S2O4) in an alkaline medium.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of catalysts such as iron or zinc salts can enhance the efficiency of the reduction process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2'-Dihydroindigo primarily undergoes oxidation reactions to form indigo. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, organic hydroperoxides, percarboxylic acids, and hydrogen peroxide are commonly used oxidizing agents. The presence of metal catalysts such as aluminum, iron, copper, or zinc, along with protonic acids like sulfuric acid, can facilitate the oxidation process.
Substitution Reactions: These reactions are less common but can occur under specific conditions involving halogenating agents.
Major Products Formed: The primary product of the oxidation of this compound is indigo. Other potential by-products may include various oxidized intermediates depending on the reaction conditions.
Applications De Recherche Scientifique
2,2'-Dihydroindigo has several applications in scientific research, including:
Chemistry: It is used as a model compound in the study of dye chemistry and the mechanisms of dye formation.
Biology: Research into the biological effects of indigo and its derivatives often involves this compound as a starting material.
Medicine: There is ongoing research into the potential medicinal properties of indigo derivatives, including their antimicrobial and anti-inflammatory effects.
Mécanisme D'action
The mechanism by which 2,2'-Dihydroindigo exerts its effects primarily involves its conversion to indigo through oxidation. Indigo then interacts with textile fibers through a process of adsorption and bonding, resulting in the characteristic blue coloration. The molecular targets and pathways involved in this process are related to the chemical structure of indigo and its affinity for binding to specific sites on the fibers.
Comparaison Avec Des Composés Similaires
Indirubin
Isatin
Indigo carmine
Indigo white
Propriétés
Numéro CAS |
4058-46-2 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-(3-oxo-1,2-dihydroindol-2-yl)-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,13-14,17-18H |
Clé InChI |
JOTRJOWDDJFASP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(N2)C3C(=O)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


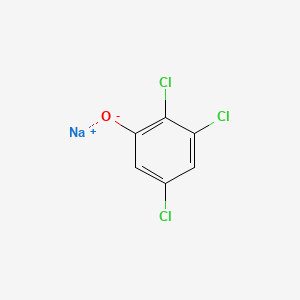

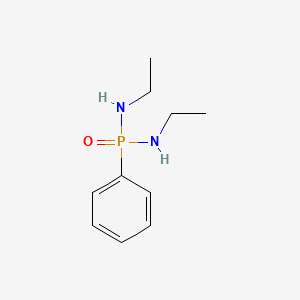
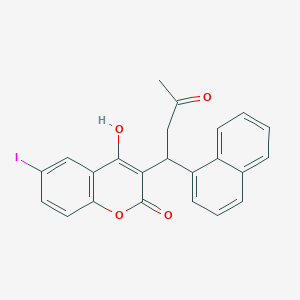
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
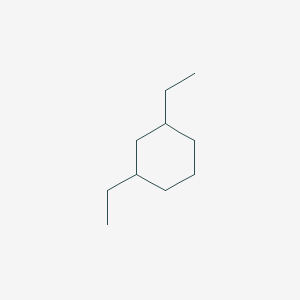
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)
